molecular formula C19H11F2N3O B12865978 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide

5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide

Cat. No.: B12865978
M. Wt: 335.3 g/mol
InChI Key: AEFBHHOMHOBMRL-UHFFFAOYSA-N
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Description

5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is a complex organic compound with a molecular formula of C19H11F2N3O This compound is notable for its unique structure, which includes a cyano group, a fluorine atom, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

  • Step 1: Formation of Intermediate Compounds:
    • The initial step involves the preparation of intermediate compounds through reactions such as hydroboration and transmetalation.
    • Reagents: Boronic acids or esters, palladium catalysts, and bases.
    • Conditions: Mild temperatures and inert atmospheres.
  • Step 2: Coupling Reaction:
    • The intermediate compounds undergo a coupling reaction to form the desired product.
    • Reagents: Palladium catalysts, bases, and solvents such as toluene or ethanol.
    • Conditions: Mild temperatures and inert atmospheres.

Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation:
    • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Conditions: Acidic or basic environments.
    • Major Products: Oxidized derivatives with altered functional groups.
  • Reduction:
    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Conditions: Mild temperatures and inert atmospheres.
    • Major Products: Reduced derivatives with altered functional groups.
  • Substitution:
    • Reagents: Nucleophiles or electrophiles.
    • Conditions: Varying temperatures and solvents.
    • Major Products: Substituted derivatives with different functional groups.

Scientific Research Applications

5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:

  • Chemistry:
    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in studies of reaction mechanisms and catalysis.
  • Biology:
    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine:
    • Explored for its potential therapeutic properties.
    • Evaluated for its activity against various biological targets.
  • Industry:
    • Utilized in the development of new materials and chemical processes.
    • Applied in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
  • 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran-5-boronic acid

Uniqueness: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H11F2N3O

Molecular Weight

335.3 g/mol

IUPAC Name

5-cyano-2-fluoro-N-[6-(4-fluorophenyl)pyridin-3-yl]benzamide

InChI

InChI=1S/C19H11F2N3O/c20-14-4-2-13(3-5-14)18-8-6-15(11-23-18)24-19(25)16-9-12(10-22)1-7-17(16)21/h1-9,11H,(H,24,25)

InChI Key

AEFBHHOMHOBMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C#N)F)F

Origin of Product

United States

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